molecular formula C19H23N5O2 B14969026 4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B14969026
M. Wt: 353.4 g/mol
InChI Key: IFGIKTSKXNWEDC-UHFFFAOYSA-N
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Description

4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound characterized by the presence of methoxy groups, a tetrazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multi-step organic reactions. One common approach is the coupling of 4-methoxyaniline with a tetrazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrazole ring in 4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activities .

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

4-methoxy-N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C19H23N5O2/c1-5-19(2,20-14-6-10-16(25-3)11-7-14)18-21-22-23-24(18)15-8-12-17(26-4)13-9-15/h6-13,20H,5H2,1-4H3

InChI Key

IFGIKTSKXNWEDC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC

Origin of Product

United States

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